N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethoxy-3-methylphenyl hydrazine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide include other oxadiazole derivatives and aromatic acetamides. Examples include:
- 1,2,4-oxadiazole derivatives
- 1,3,4-oxadiazole derivatives
- Naphthalene-based acetamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-28-20-12-11-18(13-15(20)2)22-23(26-29-25-22)24-21(27)14-17-9-6-8-16-7-4-5-10-19(16)17/h4-13H,3,14H2,1-2H3,(H,24,26,27) |
InChI Key |
OJWUPPBUGAWMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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